molecular formula C18H19N3O3 B13127658 3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione

3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione

Cat. No.: B13127658
M. Wt: 325.4 g/mol
InChI Key: BJHHVEWRGQETER-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione is a complex heterocyclic compound. This compound is part of a broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione involves multiple steps. One common method includes the reaction of quinolin-8-ol with 1,2-dibromoethane in dimethylformamide to form the oxazinoquinoline core . Further functionalization can be achieved through various organic reactions, such as acylation or alkylation, to introduce the aminomethyl and trimethyl groups.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar compounds include other quinoline derivatives such as:

Compared to these compounds, 3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione is unique due to its specific functional groups and the resulting biological activities.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

14-(aminomethyl)-3,6,10-trimethyl-16-oxa-3,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17),10-pentaene-4,12-dione

InChI

InChI=1S/C18H19N3O3/c1-9-4-14(22)20(3)16-12(9)6-13-10(2)5-15(23)21-11(7-19)8-24-18(16)17(13)21/h4-6,11H,7-8,19H2,1-3H3

InChI Key

BJHHVEWRGQETER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C3C4=C(C=C12)C(=CC(=O)N4C(CO3)CN)C)C

Origin of Product

United States

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